1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime
Description
Properties
IUPAC Name |
(NE)-N-[1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-9(19-20)10-2-5-12(6-3-10)21-13-7-4-11(8-18-13)14(15,16)17/h2-8,20H,1H3/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHZZUFCHDOHIX-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on the action of similar compounds, it can be inferred that it likely inhibits the electron transport in mitochondrial complex i. This inhibition disrupts the energy production in the cells, leading to their death.
Biological Activity
1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime, commonly referred to as a derivative of ethanone oxime, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a trifluoromethyl group and a pyridine moiety, which contribute to its unique chemical properties.
- Molecular Formula : C20H12ClF6N3O2
- Molecular Weight : 475.77 g/mol
- CAS Number : Not explicitly stated in the sources but can be derived from the compound's name.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic effects. Research indicates that compounds with similar structural features may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This compound is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit xanthine oxidase (XOD), an enzyme involved in uric acid production, thereby potentially aiding in conditions like hyperuricemia .
- Antioxidant Properties : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
In Vitro Studies
Research has focused on evaluating the compound's effects on various cell lines. For instance:
- Xanthine Oxidase Inhibition : In vitro studies demonstrated that related oxime compounds effectively inhibited XOD activity, suggesting a potential mechanism for managing hyperuricemia .
- Cell Viability Assays : Compounds structurally related to this compound have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential anticancer properties.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds:
- Hyperuricemia Models : In studies involving hyperuricemic mice, administration of structurally analogous compounds resulted in significant reductions in serum urate levels, supporting their potential use as dual inhibitors of XOD and URAT1 (Urate Transporter 1) .
Case Studies
Several case studies highlight the implications of similar compounds in clinical settings:
- Case Study on Hyperuricemia Treatment : A study involving a related oxime demonstrated significant efficacy in reducing uric acid levels without notable side effects, indicating a promising therapeutic profile for treating gout and related conditions.
- Cancer Cell Line Studies : Research on derivatives showed selective toxicity towards various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
Table of Biological Activities
Comparison with Similar Compounds
1-(3-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl)-1-ethanone oxime (CAS 338977-18-7)
- Key Differences : The pyridine ring contains a chlorine substituent at the 3-position in addition to the 5-trifluoromethyl group.
- Impact: The chlorine atom increases molecular weight (330.69 vs.
- Properties: Higher density (1.39 g/cm³) and boiling point (392.1°C) compared to non-chlorinated analogues due to increased molecular mass .
1-[5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime (CAS 344276-92-2)
- Key Differences: Features an O-methyloxime group and a dihydroisoxazole ring linked to the pyridinylamino moiety.
- The isoxazole ring introduces rigidity, affecting conformational flexibility .
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Key Differences: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] incorporate piperazine and chlorophenyl groups.
- Impact: These structural elements enhance CYP51 enzyme inhibition, demonstrating anti-Trypanosoma cruzi activity comparable to posaconazole. The target compound lacks the piperazine moiety, suggesting divergent biological targets .
Degradation and Stability
- The target compound’s oxime group may undergo degradation similar to 1-(3-n-propoxyphenyl)-2-propanone oxime, a metabolite of pyraclostrobin. Under microbial action, oximes can degrade into phenolic derivatives (e.g., 2-nitro-4-(trifluoromethyl)phenol) .
- Fluazifop-butyl (a herbicide with a pyridinyloxy group) highlights the agrochemical relevance of this structural motif, though its ester linkage distinguishes it from oxime derivatives .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
- 1-(4-Hydroxyphenyl)ethanone oxime : Serves as the oxime-containing aromatic core.
- 5-(Trifluoromethyl)-2-pyridinol : Provides the trifluoromethyl-substituted pyridine moiety.
The critical bond formation involves coupling the pyridinol to the hydroxyphenyl group via an ether linkage, followed by oxime formation from the ketone precursor.
Synthesis of the Ketone Precursor: 1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethanone
Nucleophilic Aromatic Substitution (SNAr)
The ether linkage is formed through a nucleophilic substitution reaction between 4-hydroxyacetophenone and 2-chloro-5-(trifluoromethyl)pyridine.
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 80–100°C, 12–24 hours.
- Yield : 60–75%.
Mechanism :
The hydroxyl group of 4-hydroxyacetophenone deprotonates to form a phenoxide ion, which attacks the electron-deficient pyridine ring at the 2-position, displacing chloride.
Oxime Formation from Ketone Precursor
The ketone intermediate is converted to the oxime via condensation with hydroxylamine.
Standard Protocol :
- Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (NaOAc).
- Solvent : Ethanol/water (4:1).
- Temperature : Reflux (78°C), 4–6 hours.
- Yield : 85–95%.
Mechanism :
The ketone undergoes nucleophilic attack by hydroxylamine, forming an imine intermediate that tautomerizes to the oxime.
Optimization and Purification
Reaction Monitoring
Comparative Data of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| SNAr | K₂CO₃, DMF, 80°C | 75 | 92 | |
| Mitsunobu | DEAD, PPh₃, THF | 65 | 89 | |
| Ullmann Coupling | CuI, DMSO, 110°C | 70 | 90 | |
| Oxime Formation | NH₂OH·HCl, EtOH/H₂O, reflux | 95 | 95 |
Scalability and Industrial Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
